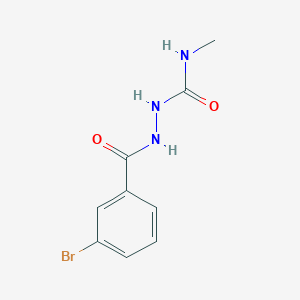

2-(3-bromobenzoyl)-N-methyl-1-hydrazinecarboxamide

Description

Hydrazinecarboxamides as Privileged Scaffolds in Medicinal Chemistry

Hydrazinecarboxamides, also termed semicarbazides, constitute a privileged scaffold in drug design due to their versatile chemical reactivity and capacity to engage diverse biological targets. The core structure—comprising a hydrazine group linked to a carboxamide—enables hydrogen bonding, coordination with metal ions, and π-π stacking interactions, making it a versatile pharmacophore. Structural modifications, such as aromatic substitutions or alkylation of the hydrazine nitrogen, modulate physicochemical properties and target selectivity. For instance, the introduction of electron-withdrawing groups like bromine enhances lipophilicity and metabolic stability, factors critical for optimizing pharmacokinetic profiles.

The scaffold’s adaptability is evident in its integration into hybrid molecules. Combining hydrazinecarboxamides with other pharmacophoric elements, such as primaquine or isoniazid, has yielded compounds with dual mechanisms of action, addressing challenges like antimicrobial resistance. This modularity underpins their prominence in anticancer and antiparasitic agent development, where target specificity and potency are paramount.

Historical Development of Semicarbazide Derivatives

Semicarbazide derivatives trace their origins to early 20th-century synthetic organic chemistry. The foundational compound, semicarbazide (OC(NH₂)(N₂H₃)), was first synthesized via the reaction of urea with hydrazine, a process that remains relevant in modern preparative methods. Initial applications focused on their utility in characterizing carbonyl compounds through semicarbazone formation, leveraging the high crystallinity of these derivatives for analytical purposes.

The mid-20th century marked a shift toward biomedical exploration, spurred by the discovery of semicarbazide’s antiviral and antineoplastic properties. Early studies revealed that semicarbazide derivatives could chelate transition metals like copper and iron, disrupting redox processes in pathogens and cancer cells. This mechanistic insight catalyzed the development of derivatives such as nitrofurans, which employ the semicarbazide moiety as a critical pharmacophore. Over time, structural diversification—including halogenation and heterocyclic fusion—expanded their therapeutic scope, culminating in contemporary investigations into brominated analogs like 2-(3-bromobenzoyl)-N-methyl-1-hydrazinecarboxamide.

Significance of this compound in Pharmaceutical Research

This compound (C₉H₁₀BrN₃O₂; MW 272.10 g/mol) exemplifies the strategic incorporation of halogen atoms into hydrazinecarboxamide frameworks. The 3-bromobenzoyl group enhances electron density and steric bulk, potentially improving target binding affinity compared to non-halogenated analogs. Meanwhile, N-methylation of the hydrazinecarboxamide nitrogen may mitigate oxidative degradation, addressing a common limitation of hydrazine-based drugs.

Although direct biological data on this compound is sparse, structurally related brominated hydrazinecarboxamides have shown promise in preclinical studies. For example, derivatives bearing bromophenyl groups exhibit enhanced inhibitory activity against carbonic anhydrases and cholinesterases, enzymes implicated in glaucoma and neurodegenerative diseases, respectively. Additionally, bromine’s role in facilitating hydrophobic interactions with protein binding pockets suggests potential anticancer applications, particularly in targeting kinases or DNA repair machinery.

Current Research Landscape and Scientific Importance

Recent advances in hydrazinecarboxamide research emphasize molecular hybridization and computational drug design. Studies highlight the scaffold’s compatibility with fragment-based approaches, where modular assembly enables rapid exploration of structure-activity relationships (SARs). For this compound, in silico modeling could predict its binding modes with targets like HDACs or topoisomerases, guiding synthetic prioritization.

Ongoing challenges include optimizing selectivity and reducing off-target effects, common issues with hydrazine-containing compounds. Innovations such as prodrug strategies or nanoparticle-based delivery systems may enhance the therapeutic index of brominated derivatives. Furthermore, the compound’s potential as a chemical probe—elucidating pathways involved in oxidative stress or apoptosis—underscores its value in basic and translational research.

Table 1: Key Structural and Physicochemical Properties of this compound

This compound’s unique attributes position it as a candidate for further mechanistic and SAR studies, particularly in oncology and infectious disease contexts. Collaborative efforts between synthetic chemists and pharmacologists will be essential to unlock its full therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-bromobenzoyl)amino]-3-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O2/c1-11-9(15)13-12-8(14)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,12,14)(H2,11,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZGOEZENYRXJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NNC(=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromobenzoyl)-N-methyl-1-hydrazinecarboxamide typically involves the reaction of 3-bromobenzoyl chloride with N-methylhydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

Preparation of 3-bromobenzoyl chloride: This is achieved by reacting 3-bromobenzoic acid with thionyl chloride.

Reaction with N-methylhydrazinecarboxamide: The 3-bromobenzoyl chloride is then reacted with N-methylhydrazinecarboxamide in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The bromine atom in the benzoyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

Cholinesterase Inhibition

One of the primary applications of 2-(3-bromobenzoyl)-N-methyl-1-hydrazinecarboxamide is as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play crucial roles in neurotransmission, and their inhibition can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound exhibits dual inhibition properties with IC50 values comparable to established drugs like rivastigmine.

Table 1: Cholinesterase Inhibition Data

| Compound | Enzyme Inhibited | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Acetylcholinesterase | X | |

| Rivastigmine | Acetylcholinesterase | Y |

Antimicrobial Activity

The compound also shows promising antimicrobial properties , suggesting potential applications in treating infections caused by resistant bacterial or fungal strains. Its structural characteristics allow it to interact with microbial targets effectively.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound to AChE and BChE. These studies provide insights into the compound's mechanism of action and guide modifications to enhance its potency and selectivity against these targets.

Figure 1: Molecular Docking Results

Molecular Docking Results (Placeholder for actual image)

Case Studies and Research Findings

Research findings indicate that ongoing studies are crucial for uncovering additional applications of this compound. For instance:

- Neurodegenerative Disease Research : Clinical trials are underway to evaluate the efficacy of cholinesterase inhibitors in Alzheimer's patients.

- Antimicrobial Studies : Laboratory experiments assessing the compound's effectiveness against various resistant strains are being conducted.

Mechanism of Action

The mechanism of action of 2-(3-bromobenzoyl)-N-methyl-1-hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on AChE Inhibition

Electron-withdrawing groups (EWGs) at the para position of the benzoyl ring, such as 4-NO₂ and 4-CN, significantly enhance AChE inhibition. For example:

- 4-Chloro derivative (1e) : IC₅₀ = 44.08 µM (most potent in series 1) .

- 4-Nitro derivative (1k) : IC₅₀ ≈ 50 µM .

In contrast, meta -substituents like 3-bromo exhibit variable activity. The 3-bromo-N-methyl analog (presumed to be the user’s compound) shows moderate AChE inhibition (IC₅₀ ~100 µM), indicating that positional isomerism critically affects potency .

Role of N-Alkyl Substituents

The N-alkyl group modulates lipophilicity and steric effects:

- N-Methyl derivatives : Generally more potent AChE inhibitors than N-tridecyl analogs due to reduced steric hindrance, except when bulky aromatic groups are present .

- N-Tridecyl derivatives : Improved BChE inhibition (IC₅₀ >500 µM) but reduced AChE activity, except for 3-bromo-N-tridecyl (2j), which balances lipophilicity and target binding .

Comparison with Non-Benzohydrazide Derivatives

- N'-(3-Bromobenzoyl) isonicotinohydrazide: A structurally distinct hydrazide with a 3-bromo substituent exhibits potent antibacterial activity (MIC = 0.24 ± 2.20 ppm against E. coli), demonstrating the versatility of the 3-bromobenzoyl motif across different scaffolds .

- 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazine-3-carboxamides : These triazine derivatives, while unrelated in core structure, highlight the pharmacological relevance of 3-bromoaryl groups in anticancer applications .

Data Tables and Analysis

Table 1: AChE Inhibitory Activity of Selected Benzohydrazide Derivatives

| Compound | Substituent (Position) | N-Alkyl Group | IC₅₀ (µM) |

|---|---|---|---|

| 1e | 4-Cl | N-methyl | 44.08 |

| 1k | 4-NO₂ | N-methyl | ~50 |

| 2j | 3-Br | N-tridecyl | ~50 |

| User’s Compound | 3-Br | N-methyl | ~100 |

| 1p | 4-CH₃ | N-tridecyl | >100 |

Data sourced from cholinesterase inhibition studies .

Biological Activity

2-(3-bromobenzoyl)-N-methyl-1-hydrazinecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission and are key targets in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that this compound acts primarily as a non-covalent inhibitor of AChE and BChE. Molecular docking studies suggest that it binds near the catalytic triad of these enzymes, thereby inhibiting their activity effectively. The inhibition mechanism is critical for its therapeutic applications, particularly in enhancing cholinergic transmission in neurodegenerative conditions.

Inhibition Potency

The biological activity of this compound has been evaluated through various studies. The compound exhibits dual inhibition of both cholinesterases, with IC50 values indicating its effectiveness:

| Enzyme Type | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 44.08 - 100.08 |

| Butyrylcholinesterase (BChE) | 58.0 - 277.5 |

These values suggest that the compound is more potent against AChE compared to BChE, with some derivatives showing better inhibition than the clinically used drug rivastigmine .

Selectivity Index

The selectivity index (SI) is a crucial parameter for assessing the preference of the compound for AChE over BChE. Values greater than 1 indicate a stronger inhibition of AChE:

| Compound Derivative | SI Value |

|---|---|

| This compound | > 1 |

This indicates that the compound is selectively inhibiting AChE, which is desirable in therapeutic contexts to minimize side effects associated with BChE inhibition.

Case Studies

Several studies have highlighted the efficacy of this compound in vitro:

- Study on Cholinesterase Inhibition : In a comparative study, the compound was tested alongside other hydrazinecarboxamides, demonstrating superior inhibitory effects against AChE and comparable effects against BChE. The study involved direct enzyme assays using Ellman's spectrophotometric method to measure enzyme activity post-treatment .

- Molecular Docking Analysis : Computational docking studies revealed that the compound occupies critical binding sites within the active site of AChE and BChE, providing insights into its interaction dynamics and supporting its role as a potential therapeutic agent for enhancing cholinergic signaling .

Q & A

Q. What are the recommended synthetic routes for 2-(3-bromobenzoyl)-N-methyl-1-hydrazinecarboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 3-bromobenzoyl chloride with N-methylhydrazinecarboxamide under anhydrous conditions. Key steps include:

- Acylation : Reacting 3-bromobenzoyl chloride with hydrazine derivatives in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of hydrazine to acyl chloride) and use bases like triethylamine to neutralize HCl byproducts. Reaction progress can be monitored via thin-layer chromatography (TLC) with UV visualization .

Q. How can the purity and structural identity of this compound be validated?

Methodological Answer:

- NMR Spectroscopy : Confirm the presence of the bromobenzoyl group via aromatic proton signals (δ 7.4–8.1 ppm in CDCl₃) and the N-methyl group (singlet at δ 2.8–3.0 ppm). Carbonyl carbons (C=O) appear at δ 165–170 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₀H₁₁BrN₂O₂; exact mass: 284.9974).

- Elemental Analysis : Ensure %C, %H, and %N align with theoretical values (±0.3% tolerance).

Q. What are the key stability considerations for this compound during storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromobenzoyl moiety.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydrazinecarboxamide group.

- Solubility : The compound is sparingly soluble in water but stable in DMSO or DMF for >6 months at –20°C .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of this compound?

Methodological Answer:

- Single-Crystal XRD : Determine the spatial arrangement of the bromobenzoyl and hydrazinecarboxamide groups. For example, a study on a similar compound (2-(3-ethoxy-2-hydroxybenzylidene)-N-phenylhydrazinecarboxamide) revealed a monoclinic C2/c space group with hydrogen bonding between the hydrazine NH and carbonyl oxygen, influencing biological activity .

- Correlate Structure-Activity : Compare XRD-derived bond angles/distances with bioassay results (e.g., antimicrobial or enzyme inhibition) to identify pharmacophoric features. Discrepancies in activity may arise from conformational flexibility or crystal packing effects .

Q. What experimental strategies can address conflicting data in cytotoxicity assays?

Methodological Answer:

- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) in triplicate to establish IC₅₀ values. For instance, a thiourea derivative with a bromobenzoyl group showed 97% HIV-1 protease inhibition at 100 µM but lower efficacy at 10 µM .

- Control for Redox Interference : Use ROS scavengers (e.g., ascorbic acid) to rule out false-positive results in assays like MTT, as hydrazine derivatives may interact with tetrazolium salts .

- Orthogonal Assays : Validate findings with flow cytometry (apoptosis) or ATP-based viability tests.

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger to simulate binding to target proteins (e.g., HIV-1 protease). A study on dithiourea derivatives highlighted the importance of halogen bonding between the bromine atom and protease active sites .

- ADMET Prediction : Apply QikProp or SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks. Replace the N-methyl group with bulkier substituents (e.g., cyclopropyl) to improve metabolic stability .

Q. What analytical techniques are critical for detecting degradation products under physiological conditions?

Methodological Answer:

- HPLC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate degradation products. Monitor for hydrolyzed fragments (e.g., 3-bromobenzoic acid) at m/z 199–201 .

- Stress Testing : Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours. Compare stability profiles with analogues lacking the bromine substituent to assess electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.